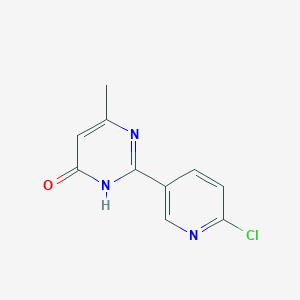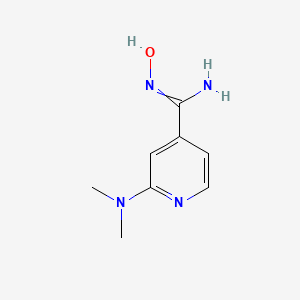
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
The compound “2-(6-Chloropyridin-3-yl)acetic acid” is a related compound with a molecular formula of C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .
Molecular Structure Analysis
The molecular structure of the related compound “2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone” was elucidated by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
There is a study on the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .
Physical And Chemical Properties Analysis
The related compound “2-(6-Chloropyridin-3-yl)acetic acid” has a molecular weight of 171.58 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Pyridine Derivatives
The compound has been used in synthesizing pyridine derivatives showing moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).
Vibrational Spectra Studies
Studies involving vibrational spectra, employing density functional theory and molecular orbital calculation, have been conducted on derivatives of the compound (Song et al., 2008).
Theoretical Study on Molecular Properties
A theoretical study revealed the potential biological activities of the compound due to its stable structure (Ma, 2010).
Synthesis for Fungicidal and Insecticidal Activities
Derivatives of the compound were synthesized and displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Pharmaceutical Research
Design of PDE9A Inhibitors
A derivative of the compound was used in designing a selective brain penetrant PDE9A inhibitor, PF-04447943, showing promise in the treatment of cognitive disorders (Verhoest et al., 2012).
Plant Growth Stimulation
Some derivatives were found to possess significant plant growth stimulating effects (Pivazyan et al., 2019).
Molecular Docking Studies
Molecular docking studies predicted the affinity of synthesized derivatives with CDK4 protein, indicating potential in drug development (Holam et al., 2022).
Antibacterial and Insecticidal Activities
Some triazolothiadiazines and triazolothiadiazoles containing the compound's moiety exhibited antibacterial and insecticidal activities (Holla et al., 2006).
Antimicrobial and Antioxidant Properties
3, 4-Dihydropyrimidin-2-one derivatives showed significant antimicrobial and antioxidant activities (Dey et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-8(11)12-5-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXJFRUFQEDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)



![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)